Cas no 1603359-55-2 (1H-Pyrazole-5-methanesulfonamide, 1-propyl-)
1H-Pyrazole-5-methanesulfonamide, 1-propyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-5-methanesulfonamide, 1-propyl-
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- Inchi: 1S/C7H13N3O2S/c1-2-5-10-7(3-4-9-10)6-13(8,11)12/h3-4H,2,5-6H2,1H3,(H2,8,11,12)
- InChI Key: RLHUKRWOHCHLCI-UHFFFAOYSA-N
- SMILES: N1(CCC)C(CS(N)(=O)=O)=CC=N1
1H-Pyrazole-5-methanesulfonamide, 1-propyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-679552-0.05g |
(1-propyl-1H-pyrazol-5-yl)methanesulfonamide |
1603359-55-2 | 0.05g |
$1091.0 | 2023-03-11 | ||
| Enamine | EN300-679552-0.1g |
(1-propyl-1H-pyrazol-5-yl)methanesulfonamide |
1603359-55-2 | 0.1g |
$1144.0 | 2023-03-11 | ||
| Enamine | EN300-679552-0.25g |
(1-propyl-1H-pyrazol-5-yl)methanesulfonamide |
1603359-55-2 | 0.25g |
$1196.0 | 2023-03-11 | ||
| Enamine | EN300-679552-0.5g |
(1-propyl-1H-pyrazol-5-yl)methanesulfonamide |
1603359-55-2 | 0.5g |
$1247.0 | 2023-03-11 | ||
| Enamine | EN300-679552-1.0g |
(1-propyl-1H-pyrazol-5-yl)methanesulfonamide |
1603359-55-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-679552-2.5g |
(1-propyl-1H-pyrazol-5-yl)methanesulfonamide |
1603359-55-2 | 2.5g |
$2548.0 | 2023-03-11 | ||
| Enamine | EN300-679552-5.0g |
(1-propyl-1H-pyrazol-5-yl)methanesulfonamide |
1603359-55-2 | 5.0g |
$3770.0 | 2023-03-11 | ||
| Enamine | EN300-679552-10.0g |
(1-propyl-1H-pyrazol-5-yl)methanesulfonamide |
1603359-55-2 | 10.0g |
$5590.0 | 2023-03-11 |
1H-Pyrazole-5-methanesulfonamide, 1-propyl- Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1H-Pyrazole-5-methanesulfonamide, 1-propyl-
Introduction to 1H-Pyrazole-5-methanesulfonamide, 1-propyl- (CAS No: 1603359-55-2)
The compound 1H-Pyrazole-5-methanesulfonamide, 1-propyl- (CAS No: 1603359-55-2) represents a significant advancement in the field of medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. Pyrazole derivatives have long been recognized for their diverse pharmacological properties, and the introduction of sulfonamide functionalities further enhances its potential as a therapeutic agent. This introduction delves into the structural characteristics, synthetic pathways, and most notably, the latest research applications of this compound.
Structurally, 1H-Pyrazole-5-methanesulfonamide, 1-propyl- consists of a pyrazole core substituted with a propyl group at the 1-position and a methanesulfonamide moiety at the 5-position. The pyrazole ring is a heterocyclic aromatic compound known for its stability and ability to engage in hydrogen bonding interactions, making it an ideal scaffold for drug development. The methanesulfonamide group introduces a polar, negatively charged sulfonate functionality, which can enhance solubility and binding affinity to biological targets.
The synthesis of 1H-Pyrazole-5-methanesulfonamide, 1-propyl- involves a multi-step process that typically begins with the condensation of propylhydrazine with appropriate sulfonating agents to form the desired pyrazole derivative. The propyl group provides a flexible alkyl chain that can modulate the compound's pharmacokinetic properties, while the sulfonamide moiety enhances its interaction with biological receptors. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity.
In recent years, 1H-Pyrazole-5-methanesulfonamide, 1-propyl- has garnered attention for its potential in various therapeutic areas. One of the most promising applications is in the field of anti-inflammatory drugs. Studies have shown that pyrazole derivatives can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). The sulfonamide group in 1H-Pyrazole-5-methanesulfonamide, 1-propyl- further enhances its inhibitory activity by forming stable interactions with these enzymes' active sites.
Additionally, research has highlighted the compound's efficacy in treating neurological disorders. The pyrazole core is known to cross the blood-brain barrier, allowing it to exert effects directly on neural tissues. Preclinical studies have demonstrated that 1H-Pyrazole-5-methanesulfonamide, 1-propyl- can modulate neurotransmitter activity and reduce oxidative stress in brain cells. These findings make it a promising candidate for conditions such as Alzheimer's disease and Parkinson's disease.
The anti-cancer potential of 1H-Pyrazole-5-methanesulfonamide, 1-propyl- has also been extensively explored. Pyrazole derivatives are known to induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in cell proliferation. The presence of the sulfonamide group enhances its ability to interact with cancer-specific targets, making it more selective than traditional chemotherapeutic agents.
In vitro studies have shown that 1H-Pyrazole-5-methanesulfonamide, 1-propyl- can effectively inhibit the growth of various cancer cell lines while minimizing toxicity to healthy cells. Furthermore, its ability to induce autophagy in cancer cells suggests a novel mechanism of action that could be exploited for therapeutic benefit. These findings have prompted further investigation into its potential as an anti-cancer drug.
The antimicrobial properties of 1H-Pyrazole-5-methanesulfonamide, 1-propyl- are another area of interest. The sulfonamide group is known to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. Research has shown that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its effectiveness against multi-drug resistant strains makes it a valuable candidate for developing new antibiotics.
Recent advances in computational chemistry have also contributed to the understanding of 1H-Pyrazole-5-methanesulfonamide, 1-propyl-'s interactions with biological targets. Molecular docking studies have identified key binding sites on proteins associated with inflammation and cancer that could be targeted by this compound. These insights have guided the optimization of its structure to enhance potency and selectivity.
The pharmacokinetic profile of 1H-Pyrazole-5-methanesulfonamide, 1-propyl-'s is another critical aspect that has been thoroughly investigated. In vivo studies have demonstrated that it exhibits good oral bioavailability and distributes widely throughout the body. Its half-life allows for once-daily dosing, which could improve patient compliance compared to existing therapies.
Future research aims to explore combination therapies involving 1H-Pyrazole-5-methanesulfonamide, 1-propyl-'s with other drugs to enhance therapeutic outcomes. Preliminary studies suggest that its synergistic effects with chemotherapeutic agents could lead to more effective cancer treatments with fewer side effects. Additionally, investigating its potential as an adjuvant therapy for neurological disorders could open new avenues for treatment.
The development of novel drug candidates like 1H-Pyrazole-5-methanesulfonamide, 1-propyl-'s underscores the importance of innovative approaches in medicinal chemistry. By leveraging structural diversity and functional groups such as sulfonamides, researchers continue to uncover promising compounds with significant therapeutic potential.
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